molecular formula C8H10O2 B1205994 Bicyclo[2.2.2]octane-2,6-dione CAS No. 38231-60-6

Bicyclo[2.2.2]octane-2,6-dione

Cat. No.: B1205994
CAS No.: 38231-60-6
M. Wt: 138.16 g/mol
InChI Key: VXBMHPUAHFEJAV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone characterized by a bicyclic structure with two oxo groups located at positions 2 and 6. This compound, with the molecular formula C8H10O2, is known for its stability and unique structural properties .

Mechanism of Action

Target of Action

Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.

Mode of Action

The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.

Result of Action

The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-2,6-dione plays a crucial role in biochemical reactions, particularly in the context of reduction processes. It interacts with specific enzymes, such as carbonyl reductases, which facilitate its conversion to hydroxyketones. For instance, genetically engineered Saccharomyces cerevisiae strains overexpressing carbonyl reductases have been shown to efficiently reduce this compound to its corresponding hydroxyketones . These interactions highlight the compound’s potential in stereoselective reduction reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonyl reductases, leading to the reduction of its diketone structure to hydroxyketones. This process is highly enantioselective, with specific yeast strains demonstrating significant stereoselectivity in the reduction of this compound . The binding interactions between the compound and the enzymes facilitate the reduction process, resulting in the formation of enantiomerically pure hydroxyketones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound by yeast strains can lead to the formation of stable hydroxyketones with high enantiomeric excess . These stable products can have prolonged effects on cellular processes, depending on the experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-2,6-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is efficient and yields high purity products . Another method involves the reduction of spirodiisophorones using sodium in liquid ammonia and t-butanol, which reduces the 6-keto group to produce the corresponding secondary alcohols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-2,6-dione is unique due to its specific placement of oxo groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

bicyclo[2.2.2]octane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBMHPUAHFEJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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